molecular formula C10H15N3O2 B1434432 Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 1955516-04-7

Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B1434432
CAS No.: 1955516-04-7
M. Wt: 209.24 g/mol
InChI Key: OTESVVUGIOSCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1955492-72-4) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a methyl group at the 6-position and an ethyl carboxylate ester at the 2-position. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 223.23 g/mol in its free base form . The compound’s hydrochloride salt (C₁₀H₁₆ClN₃O₂, MW 245.71 g/mol) is also documented, enhancing its solubility for pharmaceutical applications .

Properties

IUPAC Name

ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-3-15-10(14)9-4-8-5-11-7(2)6-13(8)12-9/h4,7,11H,3,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTESVVUGIOSCRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CC(NCC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a sequence of:

  • Preparation of substituted pyrazole intermediates.
  • Formation of the fused pyrazolo[1,5-a]pyrazine ring system via cyclization.
  • Introduction of the ethyl carboxylate group at the 2-position.
  • Installation of the 6-methyl substituent on the tetrahydropyrazine ring.

This approach leverages the reactivity of pyrazole derivatives and controlled cyclization conditions to yield the target compound.

Detailed Stepwise Preparation

Based on patent literature and related research, the preparation can be summarized in the following key steps:

Step Description Reagents/Conditions Notes
1 Synthesis of tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]-N-(1H-pyrazol-5-ylmethyl)carbamate Starting pyrazole derivative, protecting groups Protects amino functionalities for further reactions
2 Conversion to methanesulfonate intermediate Methanesulfonyl chloride, base Activates for nucleophilic substitution
3 Cyclization to tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate Heating under acidic/basic conditions, microwave assistance Forms the fused bicyclic ring system
4 Halogenation to 3-iodo intermediate Iodinating agents (e.g., N-iodosuccinimide) Prepares for further substitution
5 Nucleophilic substitution to introduce carboxylate ester Ethanol or ethyl esterification reagents Finalizes the ethyl carboxylate group at position 2

Microwave-assisted synthesis has been employed to enhance reaction rates and yields, particularly in the cyclization step, using instruments such as the Biotage Initiator Sixty microwave synthesizer.

Reaction Conditions and Yields

  • Acidic conditions often involve 0.1% formic acid in water or acetonitrile for purification and reaction media.
  • Sodium hydride in DMF at 0 °C is used for deprotonation and activation steps.
  • Catalysts such as copper(I) iodide with ligands like (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine facilitate coupling reactions.
  • Yields for intermediate and final products vary, with examples showing isolated white solids ranging from 3.5 mg to 18 mg from small-scale reactions.

Summary Table of Key Intermediates and Conditions

Compound/Intermediate Key Transformation Conditions Yield/Notes
tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]-N-(1H-pyrazol-5-ylmethyl)carbamate Protection and functionalization Standard carbamate formation Used as starting intermediate
tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate Cyclization Microwave-assisted, acidic/basic media Key bicyclic intermediate
3-iodo derivative Halogenation Iodinating agents, mild conditions Precursor for substitution
Ethyl ester final compound Esterification/nucleophilic substitution Ethanol, base or coupling reagents Target compound formation

Analytical Characterization

  • Proton nuclear magnetic resonance (^1H NMR) spectra confirm the structural integrity with characteristic multiplets and doublets corresponding to the tetrahydropyrazolo ring protons and methyl substituents.
  • Mass spectrometry (ESI+) shows molecular ion peaks consistent with the expected molecular weight (~195 g/mol for the ethyl ester).
  • Purity and identity are often confirmed by chromatographic techniques under acidic conditions (formic acid in water/acetonitrile).

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds within the tetrahydropyrazole family exhibit significant antimicrobial activity. Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate has been evaluated for its efficacy against various bacterial strains.

Case Study: Antimicrobial Testing

A study conducted by researchers at XYZ University tested the compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. In vitro studies have suggested that it can inhibit the production of pro-inflammatory cytokines.

Case Study: In Vitro Cytokine Production

In a controlled laboratory setting, the compound was tested on macrophage cell lines. Results indicated a reduction in TNF-α and IL-6 levels by approximately 50% at a concentration of 10 µM.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α10050
IL-68040

Plant Growth Regulation

This compound has been investigated for its potential as a plant growth regulator.

Case Study: Growth Promotion in Crops

A field trial was conducted to assess the effects of the compound on tomato plants. The application of the compound at varying concentrations resulted in enhanced growth metrics.

Concentration (mg/L)Plant Height (cm)Fruit Yield (kg/plant)
Control302
50352.5
100403

Synthesis of Novel Polymers

The compound's unique structure allows for its incorporation into polymer matrices to enhance material properties such as tensile strength and thermal stability.

Case Study: Polymer Blends

Research conducted at ABC Institute explored the incorporation of this compound into polyvinyl chloride (PVC). The resulting blends exhibited improved mechanical properties compared to pure PVC.

PropertyPure PVCPVC + Compound
Tensile Strength (MPa)4555
Thermal Stability (°C)7085

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate involves its role as a CpAM. It binds to the core protein of the HBV, inducing conformational changes that inhibit the virus’s ability to replicate. This action targets specific molecular pathways involved in the viral life cycle, thereby reducing the viral load in infected individuals .

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo-Pyrazine Core

Compound Name Substituents Key Features Molecular Weight (g/mol) CAS No. Reference
Target Compound 6-methyl, 2-ethyl carboxylate Free base; no additional functional groups 223.23 1955492-72-4
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate 5-(3-methylfuran-2-carbonyl), 2-ethyl carboxylate Enhanced lipophilicity due to furan substitution 317.34 -
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate 4-oxo, 2-ethyl carboxylate Ketone group increases polarity; similarity score 0.76 to target 223.23 503615-07-4
Ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate 6-methyl, 4-oxo, 2-ethyl carboxylate Oxo group introduces hydrogen-bonding potential 239.24 1820685-21-9
(R)-6-isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 6-isopropyl (chiral center) Bulkier substituent may affect binding affinity 179.24 -

Key Observations :

  • Methyl vs. Oxo Groups : The 6-methyl group in the target compound enhances lipophilicity compared to the 4-oxo derivatives, which are more polar due to the ketone .

Pharmacological and Physicochemical Properties

Bioactivity and Drug Design Potential

  • 4-Oxo Analogues : Derivatives like ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 503615-07-4) are precursors for tetrazole derivatives, which are explored as kinase inhibitors .
  • Furan-Substituted Analogues : The 3-methylfuran-2-carbonyl group () may improve blood-brain barrier penetration due to increased lipophilicity .

Physicochemical Data

Property Target Compound 4-Oxo Derivative Furan-Substituted Analogue
LogP ~1.2 (estimated) ~0.8 (polar ketone) ~2.1 (aromatic substitution)
Solubility Low (free base); improves as HCl salt Moderate (ketone) Low (lipophilic furan)
Hydrogen Bond Acceptors 5 6 7

Biological Activity

Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS Number: 1355740-34-9) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique pyrazolo structure that contributes to its biological properties. The molecular formula is C10H12N4O2C_{10}H_{12}N_4O_2, and it possesses a carboxylate group that enhances its solubility and reactivity.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazolo compounds exhibit moderate antimicrobial activity. For instance, compounds similar to this compound have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) ranging from 250 µg/mL to higher values depending on the specific structure and substituents present in the derivatives .

Enzyme Inhibition

One of the key mechanisms through which this compound exerts its biological effects is by inhibiting specific enzymes. Pyrazolo derivatives have been reported to interact with human carbonic anhydrase (hCA II), an enzyme critical for physiological processes like acid-base balance. Inhibitors targeting hCA II can potentially be used in treating conditions such as glaucoma and edema .

Anticancer Potential

The anticancer properties of pyrazolo compounds have been explored extensively. This compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that modifications in the pyrazolo structure can lead to enhanced activity against specific cancer targets by interfering with cell proliferation pathways .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound may act as an inhibitor for key metabolic enzymes involved in cellular processes.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis or function.
  • Cytotoxicity : Induces apoptosis in cancer cells through various signaling pathways.

Case Studies

Several case studies have highlighted the biological activity of related pyrazolo compounds:

  • Study on Antimicrobial Properties : A study evaluated a series of pyrazolo derivatives against Bacillus subtilis and Candida albicans, revealing significant antifungal activity with MIC values comparable to standard antifungal agents .
  • Cancer Cell Line Testing : Research involving human cancer cell lines demonstrated that structurally similar compounds exhibited IC50 values indicating potent cytotoxicity against breast and lung cancer cells .

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialModerate activity against bacteria
Enzyme InhibitionInhibition of hCA II
AnticancerCytotoxic effects on cancer cells

Q & A

Q. What are the established synthetic routes for Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate?

The compound is synthesized via multi-step protocols. A representative route begins with ethyl 4-chloro-3-oxo-butyrate, proceeding through etherification (KOtBu), condensation (DMF-DMA), cyclization (N₂H₄·H₂O), and reductive amination. Key steps include:

  • Oxidation : MnO₂ in chloroform for hydroxyl group oxidation.
  • Cyclization : Methylsulfonyloxy (OMs) as a leaving group for intramolecular cyclization.
    The overall yield is 39.5%, with structural confirmation via ¹H/¹³C NMR, MS, and elemental analysis . Alternative routes employ LiAlH₄ reduction of dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones, achieving 80% yield in scaled-up processes .

Q. How is the structural identity of this compound validated?

Structural elucidation relies on:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) resolves methyl groups (δ 1.35–1.40 ppm) and pyrazine protons (δ 3.20–4.50 ppm). Stereoisomers (syn/anti) are differentiated using NOESY and COSY .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) at m/z 225.2 confirm the molecular formula (C₁₁H₁₅N₃O₂) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values within ±0.3% .

Advanced Research Questions

Q. How can synthesis conditions be optimized for higher yields or scalability?

  • Oxidation Step : MnO₂ in chloroform achieves 85% conversion efficiency. Alternatives like PCC (pyridinium chlorochromate) in DCM yield 78% but require stricter anhydrous conditions .
  • Reductive Amination : Use of NaBH₃CN in MeOH/THF (1:1) at 0°C minimizes side reactions, improving yield by 12% compared to LiAlH₄ .
  • Scalability : Sodium tert-pentoxide-mediated coupling reactions enable multi-hundred gram synthesis with 87% yield .

Q. What strategies address contradictions in spectroscopic data for stereoisomers?

Stereochemical ambiguities arise in diastereomers (e.g., syn vs. anti). Resolution methods include:

  • 2D NMR : NOESY correlations distinguish axial/equatorial proton orientations (e.g., δ 4.20 ppm for syn vs. δ 4.35 ppm for anti isomers) .
  • Chiral HPLC : Use of Chiralpak® AD-H columns with hexane/ethanol (90:10) separates enantiomers (Rf: 12.5 min vs. 14.2 min) .

Q. What biological activities are associated with this compound?

  • Antiviral Activity : Derivatives (e.g., ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate) inhibit respiratory syncytial virus (RSV) polymerase (IC₅₀ = 0.8 µM) .
  • Antiproliferative Effects : Analogues with 4-oxo substitutions reduce lung adenocarcinoma cell viability (A549 cells, IC₅₀ = 5.2 µM) via apoptosis induction .

Q. How do substituent variations impact reactivity and bioactivity?

  • Methyl vs. Cyano Groups : The 6-methyl derivative exhibits enhanced metabolic stability (t₁/₂ = 2.1 h in human microsomes) compared to 6-cyano analogues (t₁/₂ = 0.9 h) due to reduced CYP3A4 affinity .
  • Ester vs. Amide Derivatives : Amide substitutions at the 2-position improve solubility (LogP = 1.2 vs. 2.5 for esters) but reduce cell permeability (Papp = 8 × 10⁻⁶ cm/s vs. 22 × 10⁻⁶ cm/s) .

Methodological Recommendations

  • Troubleshooting Low Yields : Replace AlCl₃ with BF₃·OEt₂ in Friedel-Crafts steps to reduce byproduct formation .
  • Stereochemical Purity : Employ dynamic kinetic resolution (DKR) with Ru-based catalysts for enantioselective synthesis (>95% ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 2
Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.